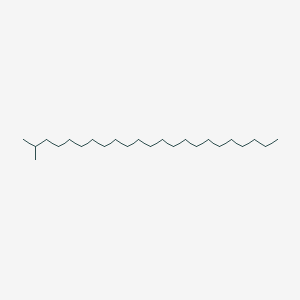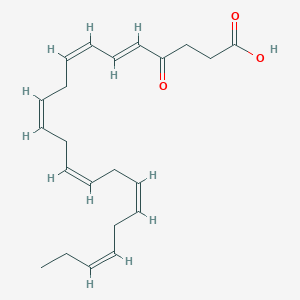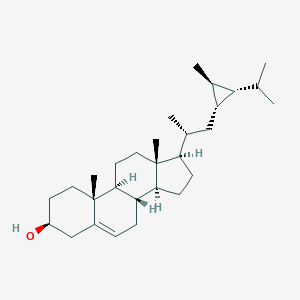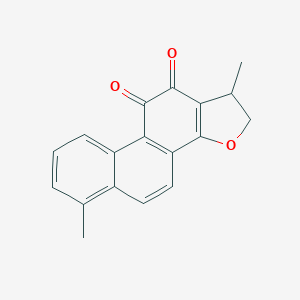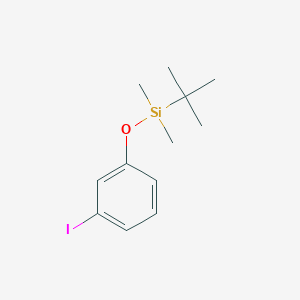
3-(t-Butyldimethylsiloxy)iodobenzene
Übersicht
Beschreibung
3-(t-Butyldimethylsiloxy)iodobenzene is a chemical compound with the molecular formula C12H19IOSi . It contains a total of 34 atoms, including 19 Hydrogen atoms, 12 Carbon atoms, 1 Oxygen atom, and 1 Iodine atom .
Molecular Structure Analysis
The molecular structure of this compound includes a total of 34 bonds, which comprise 15 non-H bonds, 6 multiple bonds, 3 rotatable bonds, 6 aromatic bonds, and 1 six-membered ring .Wissenschaftliche Forschungsanwendungen
Oxidation and Transformation Reactions
- Iodobenzene derivatives are used as peroxy radical sources for the oxidation of unreactive, remote, and isolated alkyl esters and amides to corresponding keto compounds under mild conditions, enabling selective transformations in organic synthesis (Yi Zhao et al., 2011).
- They facilitate the oxidative transformation of primary azides to nitriles and secondary azides to ketones, showcasing their versatility in functional group transformations (Yi Zhao et al., 2012).
Photovoltaic Applications
- Iodobenzene serves as an antisolvent to assist in the formation of closely packed thin films during the one-step spin-coating process, crucial for the performance of photovoltaic cells. This demonstrates its role in the fabrication of solar cell components (S. Chang et al., 2018).
Catalysis
- In catalysis, iodobenzene derivatives are used for the carbonylation of iodobenzene, catalyzed by water-soluble palladium complexes in ionic liquids. This highlights their utility in industrial chemical processes, particularly in the synthesis of esters (Qiying Lin et al., 2007).
Generation and Reactivities
- The generation method and remarkable reactivities of 3-triflyloxybenzyne from iodobenzene derivatives allow for the regioselective synthesis of cycloadducts and unique aryl triflones, expanding the toolbox for synthetic organic chemistry (S. Yoshida et al., 2014).
Eigenschaften
IUPAC Name |
tert-butyl-(3-iodophenoxy)-dimethylsilane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H19IOSi/c1-12(2,3)15(4,5)14-11-8-6-7-10(13)9-11/h6-9H,1-5H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AVZDGFRDSOPFCR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)[Si](C)(C)OC1=CC(=CC=C1)I | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H19IOSi | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10373813 | |
| Record name | 3-(t-Butyldimethylsiloxy)iodobenzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10373813 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
334.27 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
133910-12-0 | |
| Record name | 3-(t-Butyldimethylsiloxy)iodobenzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10373813 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details






Synthesis routes and methods II
Procedure details







Q & A
Q1: What is the role of tert-Butyl(3-iodophenoxy)dimethylsilane in the synthesis of Anaephenes A and B?
A1: tert-Butyl(3-iodophenoxy)dimethylsilane serves as the starting material for the synthesis of both Anaephenes A and B []. The researchers used this compound as the foundation upon which they built the more complex structures of the target molecules through a series of chemical reactions.
Q2: The abstract mentions a Sonogashira cross-coupling reaction. How does the iodine atom in tert-Butyl(3-iodophenoxy)dimethylsilane contribute to this step?
A2: The iodine atom in tert-Butyl(3-iodophenoxy)dimethylsilane is crucial for the Sonogashira cross-coupling reaction. This reaction involves coupling a terminal alkyne with an aryl or vinyl halide, typically in the presence of a palladium catalyst and a copper co-catalyst. The iodine atom acts as a leaving group, allowing the alkyne to attach to the benzene ring of tert-Butyl(3-iodophenoxy)dimethylsilane, thus forming a key carbon-carbon bond in the process of building the Anaephene structure [].
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


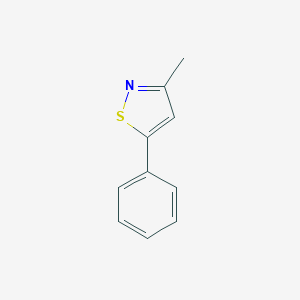
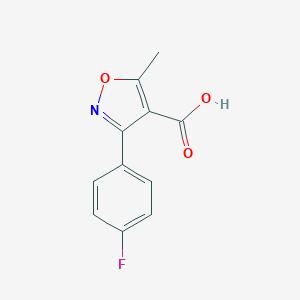
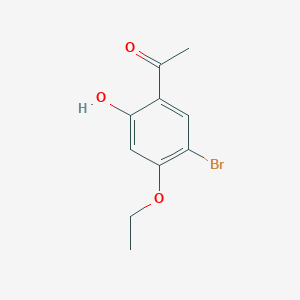
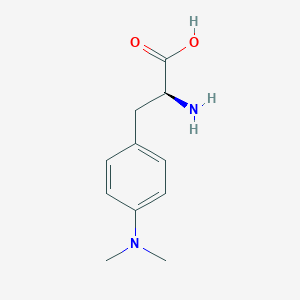

![2-[4-(Thiazol-2-yl)-3-methylthiophenyl]propanoic acid](/img/structure/B163057.png)
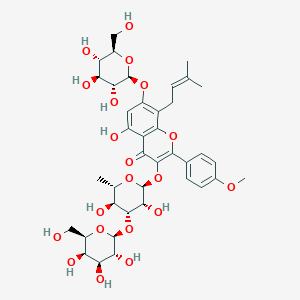
![4-[3-[4-(diphenylmethyl)-1-piperazinyl]-2-hydroxypropoxy]-1H-indole-2-carbonitrile](/img/structure/B163062.png)
